5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenoxy group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups. The presence of the fluorine atom in the phenoxy group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenoxy-substituted pyrazoles and related heterocyclic compounds . These compounds share structural similarities but may differ in their specific substituents and biological activities.
Uniqueness
The uniqueness of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and activity compared to non-fluorinated analogs .
Properties
CAS No. |
2803856-91-7 |
---|---|
Molecular Formula |
C11H14Cl2FN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H12FN3O.2ClH/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9;;/h3-6H,13H2,1-2H3;2*1H |
InChI Key |
WDSPIMFNPCPWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.